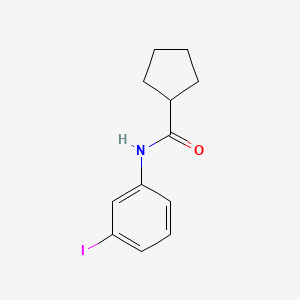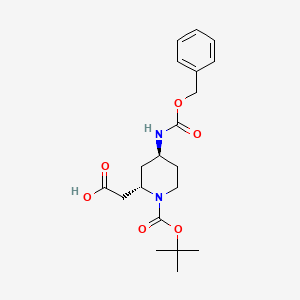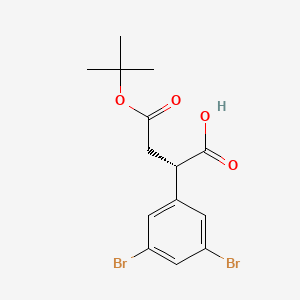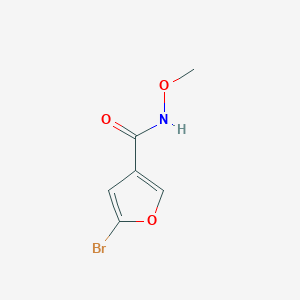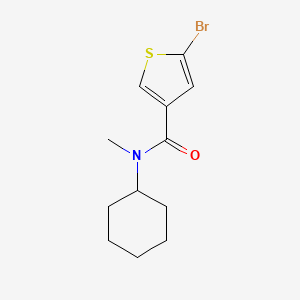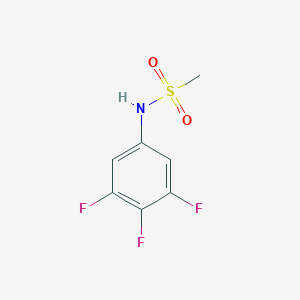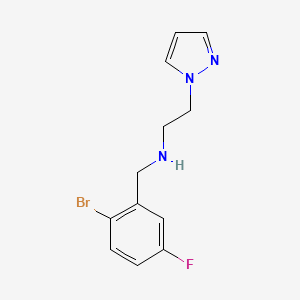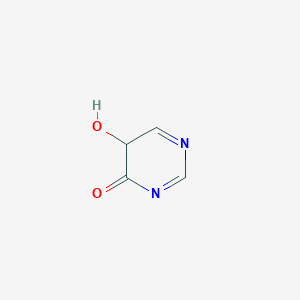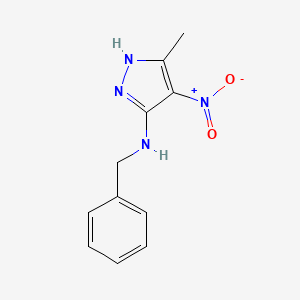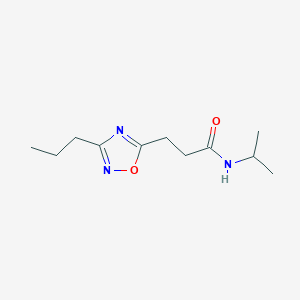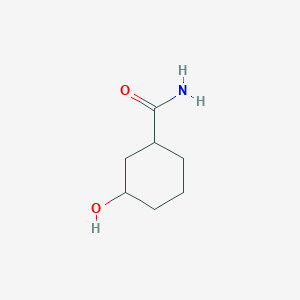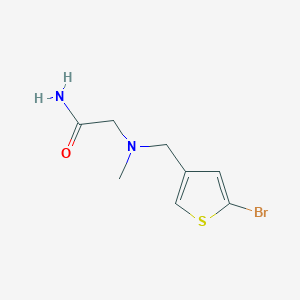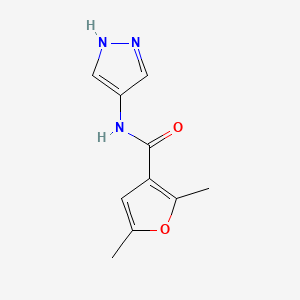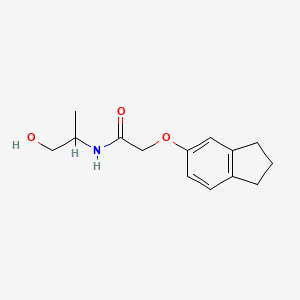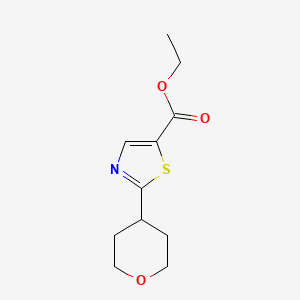
Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate is a chemical compound that features a thiazole ring substituted with an ethyl ester group and a tetrahydro-2H-pyran-4-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate typically involves the reaction of a thiazole derivative with an appropriate esterifying agent. One common method involves the use of ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester group. The tetrahydro-2H-pyran-4-yl group can be introduced through a nucleophilic substitution reaction using a suitable pyran derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification and substitution reactions, often involving the use of catalysts and controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ester group may facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways .
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler compound with a similar pyran ring structure.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Ethyl esters: Compounds with similar ester functional groups but different core structures.
Uniqueness
Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate is unique due to the combination of its thiazole ring, tetrahydro-2H-pyran-4-yl group, and ethyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds .
属性
分子式 |
C11H15NO3S |
|---|---|
分子量 |
241.31 g/mol |
IUPAC 名称 |
ethyl 2-(oxan-4-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H15NO3S/c1-2-15-11(13)9-7-12-10(16-9)8-3-5-14-6-4-8/h7-8H,2-6H2,1H3 |
InChI 键 |
VTAMMCKMOVNFJW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(S1)C2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


